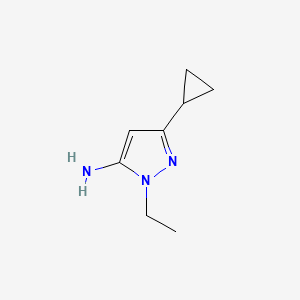

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a chemical compound widely used in scientific research due to its diverse applications. It possesses unique properties that make it suitable for studying biological processes and developing novel drugs.

Vorbereitungsmethoden

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and can be performed in a one-pot, three-component procedure. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.

Analyse Chemischer Reaktionen

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl nitrite or sodium nitrite in aqueous HCl solution . Major products formed from these reactions include 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl]pyrazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine serves as a crucial scaffold in the design of novel drug candidates targeting various biological pathways. Its unique molecular structure allows for modifications that enhance pharmacological activity, bioavailability, and selectivity. Researchers have explored its potential in treating conditions such as cancer, inflammation, and central nervous system disorders .

Case Study: Anticancer Activity

A study investigated the compound's efficacy in degrading bromodomain proteins (BRD2, BRD3, BRD4), which are implicated in tumorigenesis. Mice treated with this compound showed a significant reduction in these proteins over a 24-hour period, indicating its potential as an anticancer agent . The pharmacokinetics demonstrated effective tumor penetration, suggesting that this compound could be developed into a therapeutic agent against specific cancers.

Agrochemicals

Pesticide Development

In the field of agrochemistry, this compound is employed to create crop protection agents. Its structural features enable the synthesis of effective herbicides, insecticides, and fungicides that combat pests and diseases while minimizing environmental impact . The compound's reactivity allows for the design of agrochemicals that are not only potent but also environmentally benign.

Data Table: Agrochemical Applications

| Application Type | Compound Modification | Result |

|---|---|---|

| Herbicides | Ethyl substitution | Enhanced efficacy against broadleaf weeds |

| Insecticides | Cyclopropyl ring | Improved selectivity towards target pests |

| Fungicides | Amino group addition | Increased effectiveness against fungal pathogens |

Materials Science

Advanced Materials Development

The compound also plays a role in materials science, where it is used to synthesize advanced materials with tailored properties. Its ability to participate in diverse chemical reactions enables the creation of functional materials such as polymers and coatings . These materials can exhibit specific mechanical, optical, or electronic characteristics suitable for various industrial applications.

Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets. It modulates enzyme activities and influences signal transduction pathways, leading to various biological responses. For example, it has shown potential antimicrobial and anti-inflammatory properties .

Table: Biological Activities

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to influence biological activities due to its structural properties . Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is similar to other 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. Some similar compounds include 3-amino-5-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazol-3-amine . The uniqueness of this compound lies in its specific structural properties and its applications in the synthesis of more complex heterocyclic systems .

Biologische Aktivität

3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a compound that belongs to the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 166.22 g/mol. The unique structure features a pyrazole ring substituted with both cyclopropyl and ethyl groups, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various substituted pyrazole derivatives, including this compound, and evaluated their antibacterial and antifungal activities against standard strains of bacteria and fungi.

| Microorganism | Activity | Control |

|---|---|---|

| Gram-positive bacteria | ||

| Streptococcus pyogenes | Potent | Streptomycin |

| Staphylococcus aureus | Potent | Streptomycin |

| Bacillus subtilis | Moderate | Streptomycin |

| Gram-negative bacteria | ||

| Escherichia coli | Moderate | Streptomycin |

| Pseudomonas aeruginosa | Weak | Streptomycin |

| Klebsiella pneumoniae | Moderate | Streptomycin |

| Fungi | ||

| Fusarium verticillioides | Potent | Nystatin |

| Aspergillus flavus | Moderate | Nystatin |

Among the synthesized compounds, specific derivatives demonstrated potent antimicrobial activities, suggesting that structural modifications can enhance efficacy against various pathogens .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It is believed to interact with specific molecular targets, modulating enzyme activity involved in inflammatory pathways. For instance, some pyrazole derivatives have shown inhibition of p38 MAPK, an important mediator in inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological profile. For example:

- Cyclopropyl Substitution : Enhances binding affinity to target proteins.

- Ethyl Group : Contributes to increased lipophilicity, potentially improving membrane permeability.

Research has indicated that specific structural changes can lead to improved antibacterial and antifungal activities, highlighting the importance of SAR studies in drug development .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving cyclopropyl and ethyl-substituted hydrazines with appropriate carbonyl compounds.

- Multicomponent Reactions : Such as domino reactions that allow for the rapid assembly of complex molecules from simpler precursors.

These synthetic routes provide flexibility in designing derivatives with varied biological profiles .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives similar to this compound:

- Antimicrobial Screening : A series of pyrazol derivatives were screened against multiple microbial strains, revealing several compounds with enhanced activity compared to traditional antibiotics.

- Inflammation Models : In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-ethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOWQNCPKAFDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649475 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172505-99-5 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.